molecular formula C5H10N2O2 B2624741 (6R)-6-(hydroxymethyl)piperazin-2-one CAS No. 205993-33-5

(6R)-6-(hydroxymethyl)piperazin-2-one

Cat. No. B2624741
CAS RN: 205993-33-5
M. Wt: 130.147
InChI Key: AOUYCCFUYHPVGG-SCSAIBSYSA-N
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Description

(6R)-6-(hydroxymethyl)piperazin-2-one, also known as HMP, is a cyclic amino alcohol that has attracted significant attention in the field of organic chemistry due to its versatile applications. HMP is a chiral compound, and its enantiomers exhibit different pharmacological activities.

Scientific Research Applications

(6R)-6-(hydroxymethyl)piperazin-2-one has a wide range of scientific research applications, including in the synthesis of chiral drugs, catalysts, and ligands. (6R)-6-(hydroxymethyl)piperazin-2-one can be used as a building block for the synthesis of various amino alcohols, amino acids, and peptides. (6R)-6-(hydroxymethyl)piperazin-2-one derivatives have been used as ligands in asymmetric catalysis and as chiral auxiliaries in organic synthesis. (6R)-6-(hydroxymethyl)piperazin-2-one has also been used to synthesize chiral drugs, including antihistamines, antiviral agents, and anticancer agents.

Mechanism of Action

The mechanism of action of (6R)-6-(hydroxymethyl)piperazin-2-one is not well understood, but it is believed to act as a chiral auxiliary in various reactions. (6R)-6-(hydroxymethyl)piperazin-2-one can form complexes with metal ions, which can then catalyze various reactions. (6R)-6-(hydroxymethyl)piperazin-2-one can also form hydrogen bonds with other molecules, which can affect their reactivity and selectivity.
Biochemical and Physiological Effects:
(6R)-6-(hydroxymethyl)piperazin-2-one has been shown to have low toxicity and is not mutagenic or carcinogenic. (6R)-6-(hydroxymethyl)piperazin-2-one has been used as a chiral auxiliary in the synthesis of various drugs, and its derivatives have exhibited improved pharmacological activities. (6R)-6-(hydroxymethyl)piperazin-2-one derivatives have been shown to have antiviral, antitumor, and antibacterial activities.

Advantages and Limitations for Lab Experiments

The advantages of using (6R)-6-(hydroxymethyl)piperazin-2-one in lab experiments include its versatility, low toxicity, and ability to form chiral complexes. (6R)-6-(hydroxymethyl)piperazin-2-one can also be easily synthesized in large quantities. The limitations of using (6R)-6-(hydroxymethyl)piperazin-2-one in lab experiments include the need for a chiral catalyst to produce the desired enantiomer and the limited understanding of its mechanism of action.

Future Directions

For research on (6R)-6-(hydroxymethyl)piperazin-2-one include the development of new synthetic methods, the exploration of its mechanism of action, and the synthesis of new derivatives with improved pharmacological activities. (6R)-6-(hydroxymethyl)piperazin-2-one derivatives could also be used as chiral ligands in asymmetric catalysis and as chiral auxiliaries in organic synthesis. The use of (6R)-6-(hydroxymethyl)piperazin-2-one in drug discovery could lead to the development of new chiral drugs with improved efficacy and reduced side effects.
Conclusion:
In conclusion, (6R)-6-(hydroxymethyl)piperazin-2-one is a versatile cyclic amino alcohol with various scientific research applications. Its synthesis method involves the reaction of formaldehyde and piperazine in the presence of a catalyst. (6R)-6-(hydroxymethyl)piperazin-2-one has low toxicity and has been used as a chiral auxiliary in the synthesis of various drugs. Its derivatives have exhibited improved pharmacological activities and could be used as chiral ligands in asymmetric catalysis. Future research on (6R)-6-(hydroxymethyl)piperazin-2-one should focus on the development of new synthetic methods and the synthesis of new derivatives with improved pharmacological activities.

Synthesis Methods

The synthesis of (6R)-6-(hydroxymethyl)piperazin-2-one involves the reaction of formaldehyde and piperazine in the presence of a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to (6R)-6-(hydroxymethyl)piperazin-2-one. The yield of (6R)-6-(hydroxymethyl)piperazin-2-one can be improved by using a chiral catalyst, which selectively produces the (6R) enantiomer.

properties

IUPAC Name

(6R)-6-(hydroxymethyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c8-3-4-1-6-2-5(9)7-4/h4,6,8H,1-3H2,(H,7,9)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUYCCFUYHPVGG-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)CN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-6-(hydroxymethyl)piperazin-2-one

CAS RN

205993-33-5
Record name (6R)-6-(hydroxymethyl)piperazin-2-one
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